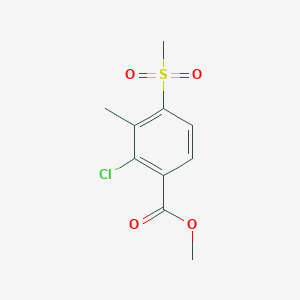

Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate

説明

Synthesis Analysis

The synthesis of compounds closely related to methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate involves multi-step chemical processes, including the use of disulfonic acid imidazolium chloroaluminate as a catalyst for green, simple, and efficient synthesis of pyrazoles by the one-pot multi-component condensation reaction (Moosavi-Zare et al., 2013). This indicates the potential for innovative catalytic methods in the synthesis of complex molecules.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of complex molecules. For instance, the crystal structure of related tetrazole derivatives has been elucidated, providing insights into their molecular conformations and intermolecular interactions (Al-Hourani et al., 2015). Such studies are crucial for understanding the spatial arrangement of atoms within a molecule and its implications for chemical reactivity and properties.

Chemical Reactions and Properties

Chemical reactions involving methylsulfonyl compounds can be complex and varied. For example, the oxidation of methyl (methylthio)methyl sulfoxide has been studied, showing the production of bis(methylsulfinyl)methane under specific conditions, demonstrating the reactivity of sulfur-containing groups (Ogura et al., 1980). Such reactions highlight the chemical versatility of methylsulfonyl and related groups in synthetic chemistry.

特性

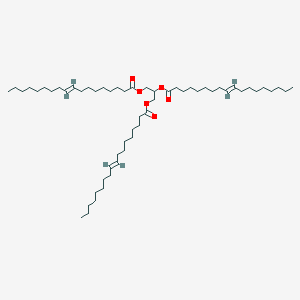

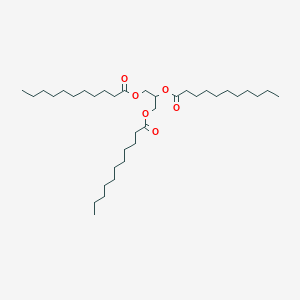

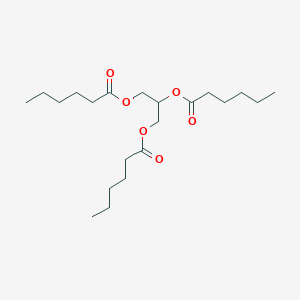

IUPAC Name |

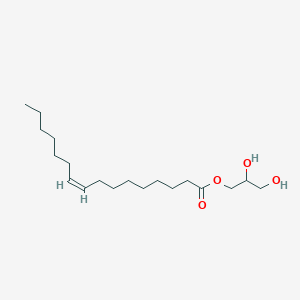

methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO4S/c1-6-8(16(3,13)14)5-4-7(9(6)11)10(12)15-2/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBWCBPYXCNCYAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)C(=O)OC)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50568746 | |

| Record name | Methyl 2-chloro-4-(methanesulfonyl)-3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate | |

CAS RN |

120100-04-1 | |

| Record name | Methyl 2-chloro-4-(methanesulfonyl)-3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Benz[e]indolium, 2-[6-(acetylphenylamino)-1,3,5-hexatrienyl]-1,1-dimethyl-3-(4-sulfobutyl)-, inner salt](/img/structure/B52984.png)

![2-[(3,5,6-Trimethylpyrazin-2-yl)oxy]ethan-1-ol](/img/structure/B52985.png)